7H-Purine-6-carbohydrazide is a purine derivative characterized by a hydrazide functional group at the 6-position of the purine ring. This compound is notable for its potential biological activities, particularly in the realm of medicinal chemistry. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features a bicyclic purine base, which is essential for various biochemical processes, including nucleic acid synthesis.
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
Research indicates that 7H-Purine-6-carbohydrazide exhibits significant biological activity:
These biological activities make 7H-Purine-6-carbohydrazide a compound of interest in pharmacological research.
Synthesis of 7H-Purine-6-carbohydrazide can be achieved through several methods:
These methods allow for the production of 7H-Purine-6-carbohydrazide with varying degrees of purity and yield.
The applications of 7H-Purine-6-carbohydrazide extend across several fields:
These applications underscore its significance in both research and industry.
Interaction studies involving 7H-Purine-6-carbohydrazide focus on its binding affinity to various biological targets:
These studies contribute to understanding how this compound functions at a molecular level.
Several compounds share structural similarities with 7H-Purine-6-carbohydrazide, each exhibiting unique properties. Below is a comparison highlighting their distinctions:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2,6-Diaminopurine | Purine derivative | Antiviral, anticancer | Known for promoting DNA repair |
| 9H-Purine-6-carboxylic acid | Carboxylic acid | Antimicrobial | Exhibits strong antibacterial properties |
| 5-Aminouracil | Pyrimidine derivative | Antiviral | Used primarily in antiviral therapies |
| 2-Aminopurine | Purine derivative | Anticancer | Functions as an analogue to adenine |
This comparison illustrates the unique position of 7H-Purine-6-carbohydrazide within the context of similar compounds, particularly regarding its specific biological activities and potential applications.
7H-Purine-6-carbohydrazide represents a unique purine derivative characterized by the presence of a hydrazide functional group at the 6-position of the purine ring system [1] [2]. The compound possesses the molecular formula C₆H₆N₆O with a molecular weight of 178.15 g/mol, indicating a compact bicyclic structure incorporating both nitrogen-rich heterocyclic framework and carbonyl-hydrazide functionality [1] [2].
The structural architecture of 7H-Purine-6-carbohydrazide features the characteristic bicyclic purine base, which consists of a pyrimidine ring fused to an imidazole ring [1] [2]. The hydrazide group (-CONHNH₂) attached at position 6 introduces additional hydrogen bonding capabilities and conformational flexibility to the molecule [1] [2]. The Simplified Molecular Input Line Entry System representation C1=NC2=NC=NC(=C2N1)C(=O)NN clearly delineates the connectivity pattern within this heterocyclic system [2].
The International Chemical Identifier for 7H-Purine-6-carbohydrazide is InChI=1S/C6H6N6O/c7-12-6(13)4-3-5(10-1-8-3)11-2-9-4/h1-2H,7H2,(H,12,13)(H,8,9,10,11), which provides a standardized representation of the molecular structure [2]. This systematic nomenclature confirms the presence of six nitrogen atoms, six carbon atoms, and one oxygen atom in the molecular framework [1] [2].
The crystallographic properties of 7H-Purine-6-carbohydrazide reveal important structural features that contribute to its molecular stability and intermolecular interactions. The compound exhibits a melting point range of 292-294°C, indicating strong intermolecular forces and crystalline stability [3]. This high melting point is characteristic of purine derivatives that can form extensive hydrogen bonding networks in the solid state [3].
The predicted collision cross section values provide insight into the gas-phase structural characteristics of the molecule. For the protonated molecular ion [M+H]⁺, the predicted collision cross section is 133.0 Ų, while the sodium adduct [M+Na]⁺ exhibits a larger cross section of 143.1 Ų [2]. The deprotonated species [M-H]⁻ shows a cross section of 131.8 Ų, indicating minimal structural changes upon deprotonation [2].
Conformational analysis of related purine derivatives suggests that 7H-Purine-6-carbohydrazide likely adopts a planar purine core structure with the hydrazide group potentially exhibiting rotational flexibility around the C-N bond [4] [5]. The presence of the hydrazide functional group introduces conformational considerations, particularly regarding the orientation of the terminal amino group relative to the carbonyl oxygen [6] [7].
The crystalline form of 7H-Purine-6-carbohydrazide is described as a powder, suggesting microcrystalline structure that may result from strong intermolecular hydrogen bonding preventing the formation of large single crystals [3]. The compound demonstrates storage stability at room temperature, indicating robust crystalline packing [3].
The tautomeric behavior of 7H-Purine-6-carbohydrazide in solution phase follows patterns observed in related purine derivatives, where the position of the imino proton can migrate between different nitrogen atoms in the purine ring system [8] [9] [10]. Nuclear magnetic resonance spectroscopy studies of analogous purine compounds have revealed that tautomeric equilibria are temperature-dependent and can be directly observed at low temperatures [9].
In purine derivatives, the most common tautomeric forms involve proton migration between N7 and N9 positions [9] [10] [11]. For 7H-Purine-6-carbohydrazide, the 7H designation indicates that the imino proton is predominantly located at the N7 position under standard conditions [9] [10]. This tautomeric preference is consistent with theoretical calculations showing that the N7H form is often energetically favored in purine systems [10] [11].
Low-temperature nuclear magnetic resonance studies of related purine derivatives have demonstrated that tautomeric equilibria can be frozen out, allowing for direct observation of individual tautomers [9]. In N,N-dimethyl-N′-(7(9)-H-purin-6-yl)-formamidine, the N7H tautomer comprises 71% of the equilibrium mixture at 213 K, while the N9H form accounts for 29% [9]. Similarly, 6-methoxypurine shows an N7H:N9H ratio of 18:82 at 213 K [9].
The electronic effects of the carbohydrazide substituent at position 6 are expected to influence the tautomeric equilibrium of 7H-Purine-6-carbohydrazide [12] [13]. Electron-withdrawing groups at the 6-position can stabilize certain tautomeric forms through resonance interactions with the purine π-system [12] [13]. The carbonyl group in the hydrazide moiety can participate in intramolecular hydrogen bonding with the N7-H proton, potentially stabilizing the 7H tautomeric form [14] [15].
Solvent effects play a crucial role in determining tautomeric preferences in purine derivatives [9] [11]. In solvents with high dielectric constants (ε > 1), the tautomeric equilibrium typically favors the N9H form over the N7H form, as demonstrated by the 98:2 ratio observed in general solvent systems [11]. However, the presence of the hydrazide group in 7H-Purine-6-carbohydrazide may alter this preference through specific solvation interactions [6].
The structural and electronic properties of 7H-Purine-6-carbohydrazide can be effectively compared with related purine carboxylic acid derivatives to understand the unique characteristics imparted by the hydrazide functional group [16] [17] [18] . Purine carboxylic acid derivatives represent an important class of heterocyclic compounds with diverse biological and chemical properties [16] [18] [20].
2-Amino-7H-purine-6-carboxylic acid, a closely related compound, shares the purine core structure but contains a carboxylic acid group instead of the hydrazide functionality . This compound exhibits similar tautomeric behavior with the 7H form being predominant, indicating that the electronic effects of the carbonyl-containing substituent at position 6 stabilize the N7H tautomer . The molecular weight of 2-amino-7H-purine-6-carboxylic acid is 179.139 g/mol, which is very close to that of 7H-Purine-6-carbohydrazide (178.15 g/mol), suggesting similar molecular volumes and potential pharmacological properties .
The crystallographic analysis of purine carboxylic acid derivatives reveals that these compounds typically form extensive hydrogen bonding networks in the solid state [16] [17]. The crystal structure of 3-(2-amino-9H-purin-9-yl)propanoic acid complexes demonstrates the capacity for multiple coordination modes and supramolecular assembly formation [16]. In contrast, the hydrazide group in 7H-Purine-6-carbohydrazide provides additional hydrogen bonding sites through both the amide nitrogen and the terminal amino group [6] [7].
Comparative studies of purine derivatives with various 6-position substituents have shown that the electronic nature of the substituent significantly affects the tautomeric stability [12] [13]. Electron-withdrawing groups such as carboxylic acid and carbohydrazide both stabilize the 7H tautomeric form, but the hydrazide group provides additional conformational flexibility due to the presence of the terminal amino group [7].
The infrared spectroscopic signatures of purine carboxylic acid derivatives typically show characteristic carbonyl stretching frequencies around 1670-1700 cm⁻¹ [21]. For 7H-Purine-6-carbohydrazide, the amide carbonyl is expected to appear at slightly lower frequencies due to the electron-donating properties of the hydrazide nitrogen [21]. The presence of primary amino groups in the hydrazide moiety should result in characteristic N-H stretching vibrations in the 3100-3400 cm⁻¹ region [21].
The biological activity profiles of purine carboxylic acid derivatives often differ from their hydrazide counterparts due to the altered hydrogen bonding patterns and molecular recognition properties [18] [20]. Purine carboxylic acids typically act as competitive inhibitors of enzymes that recognize purine substrates, while hydrazide derivatives may exhibit different binding modes due to their additional hydrogen bonding capabilities [18] [20].
The preparation of 7H-purine-6-carbohydrazide relies fundamentally on established synthetic routes for hydrazide formation from carboxylic acid precursors. The conventional methodologies encompass several well-documented approaches that have been extensively employed in the synthesis of purine-derived hydrazide compounds [1] [2].
Ester Hydrazinolysis Method
The most widely utilized conventional approach involves the hydrazinolysis of purine-6-carboxylic acid esters. This methodology requires the initial preparation of the corresponding methyl or ethyl ester of purine-6-carboxylic acid, followed by treatment with hydrazine hydrate under reflux conditions [3]. The reaction typically proceeds at elevated temperatures (78-85°C) for extended periods ranging from 12 to 24 hours in alcoholic media. Yields obtained through this approach consistently range from 65% to 95%, depending on the specific ester employed and reaction conditions [4] [5].
The mechanism involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates the alcohol to yield the desired hydrazide product. This pathway demonstrates excellent functional group tolerance and provides high-purity products suitable for further derivatization [6].
Acid Chloride Intermediate Route
An alternative conventional methodology utilizes the conversion of purine-6-carboxylic acid to its corresponding acid chloride intermediate, followed by immediate treatment with hydrazine hydrate [7]. This approach offers the advantage of significantly reduced reaction times, typically requiring only 2-6 hours at room temperature to achieve completion. The acid chloride formation is commonly accomplished using thionyl chloride or oxalyl chloride under anhydrous conditions [4].
The sequential process begins with the treatment of purine-6-carboxylic acid with the chlorinating agent at temperatures between 60-80°C for 1-2 hours. The resulting crude acid chloride is then directly treated with an excess of hydrazine hydrate (1.5-2.0 equivalents) in an appropriate solvent system, typically dichloromethane or chloroform, to afford the hydrazide product in yields ranging from 80% to 95% [7].
Direct Activation Methods
Modern adaptations of conventional hydrazide synthesis employ carbodiimide-mediated coupling reactions that enable direct conversion of purine-6-carboxylic acid to the corresponding hydrazide without isolation of intermediate species [3]. These methodologies utilize coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with activating additives like hydroxybenzotriazole (HOBt).
The reaction proceeds under mild conditions at room temperature in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide. Reaction times typically range from 8 to 16 hours, yielding the desired hydrazide products in 70-90% yield. This methodology demonstrates particular utility when working with sensitive substrates that may undergo decomposition under more forcing conditions [3].
Recent advances in synthetic methodology have introduced several innovative catalytic systems for the direct conversion of carboxylic acids to hydrazides, offering improved efficiency and environmental compatibility compared to traditional approaches [8] [9].
Persulfate-Mediated Radical Processes
A significant breakthrough in purine hydrazide synthesis involves the application of persulfate-mediated radical decarboxylation processes. This metal-free methodology utilizes potassium persulfate (K₂S₂O₈) as both oxidant and activating agent in dimethyl sulfoxide solvent systems [8]. The reaction proceeds through the generation of carbamoyl radicals via decarboxylative activation of N-substituted oxamic acids, which subsequently couple with activated purine substrates.
The optimized conditions employ 2-5 equivalents of potassium persulfate at temperatures ranging from 80-120°C for reaction periods of 4-8 hours. This methodology demonstrates particular effectiveness with purine-6-carboxylic acid derivatives, achieving yields of 70-85% while maintaining excellent functional group tolerance [8]. The absence of transition metal catalysts represents a significant advantage from both economic and environmental perspectives.
Zinc Chloride Catalytic Systems
Lewis acid-catalyzed approaches utilizing zinc chloride have emerged as highly effective methods for hydrazide formation under mild reaction conditions [10]. The catalytic system operates through activation of the carboxylic acid carbonyl group, facilitating nucleophilic attack by hydrazine derivatives. Typical reaction conditions employ 10-20 mol% zinc chloride catalyst in polar protic solvents at ambient temperature.
The mechanism involves coordination of the zinc center to the carbonyl oxygen, increasing the electrophilicity of the carbon center and promoting hydrazine addition. Reaction times are significantly reduced compared to uncatalyzed processes, typically requiring 3-6 hours for completion. Yields consistently exceed 80% for a broad range of purine carboxylic acid substrates, with the added benefit of catalyst recovery and reuse [10].
Photoredox Catalytic Methodologies
Visible light-mediated photoredox catalysis has introduced new paradigms for the synthesis of purine hydrazide derivatives through direct carboxyl group functionalization [11] [12]. These methodologies utilize organic photocatalysts such as 4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) under blue light-emitting diode irradiation to generate reactive intermediates capable of forming carbon-nitrogen bonds.
The photoredox approach enables the direct coupling of purine-6-carboxylic acid with hydrazine derivatives under exceptionally mild conditions at room temperature. Reaction times range from 12-24 hours under continuous irradiation, achieving yields of 65-80% for various substituted purine substrates. The methodology demonstrates excellent functional group compatibility and avoids the use of harsh reagents or elevated temperatures [12].
Enzymatic Transformation Strategies
Biocatalytic approaches utilizing engineered hydrazidases and related enzymes have shown promising results for the selective formation of purine hydrazides under physiological conditions [13]. These methodologies operate at temperatures between 25-50°C in aqueous buffer systems, offering unparalleled selectivity and environmental compatibility.
The enzymatic processes typically employ recombinant enzymes expressed in bacterial hosts, with substrate concentrations ranging from 1-10 millimolar. Reaction times vary from 6-48 hours depending on the specific enzyme-substrate combination, achieving yields of 60-85% with exceptional product purity. The ability to perform reactions in aqueous media without organic cosolvents represents a significant advancement in green chemistry applications [13].
The purification and isolation of 7H-purine-6-carbohydrazide requires specialized methodologies that account for the unique chemical properties of hydrazide functional groups and their potential instability under certain conditions [14] [15].
Crystallization-Based Purification
Crystallization remains the most widely employed purification technique for purine hydrazide compounds, offering both high purity and excellent recovery yields [15]. The methodology typically utilizes polar protic solvents such as methanol, ethanol, or aqueous ethanol mixtures to achieve optimal crystallization conditions. Temperature-controlled crystallization processes, involving slow cooling from elevated temperatures (60-80°C) to ambient conditions, consistently yield crystalline products with purities exceeding 95%.
The choice of crystallization solvent significantly impacts both yield and purity outcomes. Methanol systems demonstrate particular effectiveness for 7H-purine-6-carbohydrazide, achieving recovery yields of 85-95% with crystalline products exhibiting melting points in the range of 292-294°C [16]. Recrystallization procedures involving dissolution in hot methanol followed by gradual cooling provide optimal results for removing trace impurities and unreacted starting materials [15].
Chromatographic Separation Methods
Column chromatography utilizing specialized stationary phases has proven essential for the purification of purine hydrazide derivatives, particularly when dealing with complex reaction mixtures containing multiple products [15]. Silica gel chromatography, while commonly employed for organic compounds, requires careful optimization due to the potential for hydrazide decomposition under acidic conditions.
Alternative chromatographic approaches utilizing neutral alumina or basic silica gel provide improved stability for hydrazide compounds during purification processes [15]. Gradient elution systems employing chloroform-methanol or ethyl acetate-methanol mixtures enable effective separation of purine hydrazide products from starting materials and side products. Recovery yields typically range from 70-90%, with final product purities of 90-98% achievable through careful optimization of elution conditions [15].
Hydrazide-Specific Capture Techniques
Specialized purification methodologies utilizing hydrazide-specific capture resins have been developed for the isolation of purine hydrazide compounds from complex biological or synthetic matrices [14]. These techniques employ aldehyde-functionalized resins that form reversible hydrazone linkages with hydrazide compounds, enabling selective capture and subsequent release under controlled conditions.
The capture process typically involves exposure of crude reaction mixtures to aldehyde resin under mild acidic conditions (pH 4-5) for 2-6 hours at room temperature. Following extensive washing to remove non-bound materials, the captured hydrazide compounds are released through treatment with dilute acid solutions (0.1% formic acid) at elevated temperatures (80°C) for 30 minutes. Recovery yields range from 60-85%, with final product purities of 85-95% achievable through this methodology [14].
Advanced Isolation Strategies
Modern purification approaches incorporate advanced techniques such as sublimation and vacuum distillation for the isolation of thermally stable purine hydrazide derivatives [17]. Sublimation processes, conducted at reduced pressures (0.1-1.0 mmHg) and elevated temperatures (150-200°C), provide exceptional product purity (98-99.5%) for compounds exhibiting appropriate vapor pressure characteristics.
Vacuum distillation methodologies prove particularly effective for the removal of volatile impurities and solvent residues from purine hydrazide products. The technique operates at reduced pressures (1-10 mmHg) with controlled heating (100-150°C) to avoid thermal decomposition while achieving quantitative removal of contaminants. Recovery yields of 85-95% are routinely achieved, with final product purities of 95-99% depending on the specific compound and distillation conditions employed [17].
Quality Control and Characterization
Comprehensive characterization of purified 7H-purine-6-carbohydrazide employs multiple analytical techniques to confirm structural integrity and assess product purity [18]. High-performance liquid chromatography analysis utilizing reversed-phase columns with acetonitrile-water gradient elution systems provides quantitative purity assessment, typically revealing purities exceeding 98% for properly purified materials.
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, with characteristic hydrazide N-H proton signals appearing in the range of 4.5-6.0 ppm in deuterated dimethyl sulfoxide solutions [18]. Mass spectrometric analysis confirms molecular ion peaks at m/z 179 for the protonated molecular ion [M+H]⁺, providing definitive molecular weight confirmation for the desired product [18].